molecular formula C10H13N B1333255 8-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 52601-70-4

8-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1333255
CAS No.: 52601-70-4
M. Wt: 147.22 g/mol
InChI Key: YIIPMCFBCZKCFB-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by a quinoline core structure with a methyl group attached at the 8th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

8-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds . THIQs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . In particular, THIQ derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

Thiq derivatives, including this compound, are known to interact with their targets such as rorγ, resulting in the inhibition of the target’s transcriptional activity . This interaction leads to changes in the expression of genes regulated by the target, thereby affecting cellular functions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those regulated by its primary target, RORγ. RORγ regulates the differentiation of CD4+T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of RORγ activity. This could result in the downregulation of pro-inflammatory cytokines and potentially lead to anti-inflammatory and neuroprotective effects . In the context of prostate cancer, the inhibition of RORγ could potentially suppress tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s efficacy can also be influenced by the physiological environment within the body, including the presence of other molecules and the state of the target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of 8-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield this compound . Another method involves the cyclization of appropriate precursors, such as the reaction of aniline with α,β-unsaturated aldehydes, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPMCFBCZKCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378923
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-70-4
Record name 8-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the key finding regarding the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline in this study?

A1: The research utilized a novel mass spectrometry method involving microdroplet fusion to investigate the oxidative dimerization of this compound. The key finding was the successful identification of a radical cation as the critical intermediate in this reaction. [] This provides valuable insight into the reaction mechanism and could lead to more controlled and efficient synthetic strategies for this and similar reactions.

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